Isobutyronitrile

Overview

Description

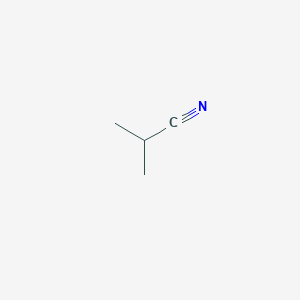

Isobutyronitrile (2-methylpropanenitrile, CAS 78-82-0) is a branched aliphatic nitrile with the chemical formula C₄H₇N. It is a colorless liquid with a mild odor, characterized by a cyano group (-C≡N) attached to a methyl-substituted carbon. This structure confers unique reactivity, enabling its use as a versatile intermediate in organic synthesis, pharmaceuticals, agrochemicals, and polymer chemistry .

Preparation Methods

Gas-Phase Catalytic Ammoxidation of Isobutyl Alcohol

Catalyst Composition and Preparation

The most widely documented method for isobutyronitrile synthesis involves the gas-phase ammoxidation of isobutyl alcohol (2-methylpropan-1-ol) using ammonia in the presence of heterogeneous catalysts. A breakthrough in this area is exemplified by the patented ZnO/Al₂O₃ catalyst system, which utilizes nano-sized zinc oxide particles (10–80 nm) supported on γ-alumina . The catalyst preparation involves:

-

Nano-ZnO Synthesis : Zinc oxide precursors (e.g., zinc nitrate) are hydrothermally treated with urea at 110°C for 10 hours, followed by calcination at 350°C to yield nanoparticles with controlled size .

-

Support Integration : Nano-ZnO is mixed with pseudo-boehmite (AlO(OH)) and extruded with nitric acid as a peptizing agent, forming mechanically stable pellets .

-

Calcination : Final activation occurs at 500°C, ensuring strong metal-support interactions and optimal surface acidity .

Table 1: Catalyst Composition and Physicochemical Properties

| Component | Weight Percentage | Particle Size (nm) | Surface Area (m²/g) |

|---|---|---|---|

| ZnO | 35–55% | 20–60 | 50–80 |

| Al₂O₃ | 45–65% | 100–200 | 150–200 |

Reaction Conditions and Optimization

The ammoxidation process operates at 350–480°C and pressures up to 0.3 MPa, with a molar ratio of isobutyl alcohol to ammonia of 1:1.5–2.0 . Key operational parameters include:

-

Temperature Dependence : At 427°C, the reaction achieves 100% isobutyl alcohol conversion and 99.4% this compound selectivity, as shown in Table 2 . Lower temperatures (350°C) reduce selectivity to 90%, while excessive temperatures (>450°C) promote side reactions like dehydration .

-

Pressure Effects : Elevated pressure (0.3 MPa) enhances contact time between reactants and catalysts, improving yield by 5–7% compared to atmospheric conditions .

Table 2: Temperature Impact on Catalytic Performance

| Temperature (°C) | Conversion (%) | Selectivity (%) |

|---|---|---|

| 350 | 100 | 90.0 |

| 377 | 100 | 96.1 |

| 427 | 100 | 100.0 |

| 477 | 100 | 99.2 |

Catalyst Longevity and Regeneration

The ZnO/Al₂O₃ system demonstrates exceptional stability, maintaining full conversion and >99% selectivity over 600 hours of continuous operation (Table 3) . Catalyst deactivation, primarily due to carbon deposition, is reversible via oxidative regeneration at 550°C .

Table 3: Catalyst Stability Over Time

| Duration (hours) | Conversion (%) | Selectivity (%) |

|---|---|---|

| 100 | 100 | 99.2 |

| 300 | 100 | 99.4 |

| 600 | 100 | 99.4 |

Ammoxidation of Isobutyraldehyde

Historical Context and Mechanistic Insights

Prior to the isobutyl alcohol route, isobutyraldehyde served as the primary feedstock. Early catalysts, such as ZnO/Al₂O₃, operated at 450–475°C under atmospheric pressure, achieving 99% aldehyde conversion and 92% nitrile selectivity . However, this method faced challenges:

-

Byproduct Formation : Aldol condensation products and hydrogen cyanide (HCN) reduced overall yields.

-

Catalyst Degradation : Sintering of ZnO particles above 500°C necessitated frequent regeneration .

Comparative Analysis of Feedstocks

The shift from isobutyraldehyde to isobutyl alcohol as a feedstock is driven by economic and operational factors:

Table 4: Feedstock Comparison

| Parameter | Isobutyraldehyde Route | Isobutyl Alcohol Route |

|---|---|---|

| Reaction Temperature | 450–475°C | 350–480°C |

| Selectivity | 92% | 99.4% |

| Catalyst Lifetime | 200 hours | 600 hours |

| Byproducts | HCN, Aldehyde dimers | Trace CO₂, H₂O |

Alternative Synthesis Routes

Hydrocyanation of Isobutylene

This compound can also be synthesized via the hydrocyanation of isobutylene (2-methylpropene) using hydrogen cyanide (HCN) in the presence of nickel-based catalysts. While this method offers high atom economy, it is less industrially prevalent due to:

-

Safety Concerns : Handling gaseous HCN requires stringent safety protocols.

-

Catalyst Poisoning : Phosphine ligands in nickel catalysts are sensitive to oxygen and moisture .

Cyano-Dehydrohalogenation

Halogenated precursors, such as isobutyl chloride, react with metal cyanides (e.g., NaCN) in polar aprotic solvents. However, this route is limited by:

-

Low Yields : Competing elimination reactions produce isobutylene.

-

Waste Generation : Stoichiometric salts (NaCl) necessitate costly disposal .

Computational Insights into Reaction Mechanisms

Density functional theory (DFT) studies on this compound’s radical intermediates reveal that C–H bond cleavage at the β-position dominates under oxidative conditions . These findings align with experimental electron paramagnetic resonance (EPR) data, showing hyperfine coupling constants of 20.72 G for β-hydrogens and 3.35 G for the nitrile nitrogen .

Chemical Reactions Analysis

Types of Reactions: Isobutyronitrile undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding acids or other oxidation products.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: It can participate in substitution reactions, where the cyano group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.

Substitution: Reagents like alkyl halides or other electrophiles can facilitate substitution reactions.

Major Products:

Oxidation: Products include carboxylic acids and other oxidized derivatives.

Reduction: Products include primary amines and other reduced compounds.

Substitution: Products vary depending on the substituent introduced, such as alkylated or arylated nitriles

Scientific Research Applications

Industrial Applications

1. Solvent and Chemical Intermediate

- Isobutyronitrile is primarily used as an industrial solvent due to its ability to dissolve a wide range of organic compounds. It serves as a chemical intermediate in the synthesis of various chemicals, including insecticides like diazinon .

2. Polymerization Initiator

- As a radical initiator, this compound plays a crucial role in polymer chemistry. It is commonly used in the production of polymers and plastics, where it initiates free radical polymerization processes. This application is particularly important in the manufacturing of acrylic fibers and adhesives .

3. Battery Electrolytes

- Recent patents have highlighted the use of this compound as a co-solvent in battery electrolytes, improving the performance and stability of lithium-ion batteries .

Scientific Research Applications

1. Astrochemistry

- This compound was detected in the interstellar medium, specifically in the Sagittarius B2 region, indicating its potential role in the formation of complex organic molecules essential for life . The discovery suggests that branched-chain molecules like this compound could be precursors to amino acids and other vital compounds .

2. Molecular Structure Studies

- Research utilizing advanced computational methods has provided insights into the molecular structure and radical formations of this compound. Studies have employed techniques such as Electron Paramagnetic Resonance (EPR) to analyze its properties, revealing significant data about its conformational dynamics and stability .

Case Studies

Mechanism of Action

The mechanism of action of isobutyronitrile involves its ability to participate in radical reactions. For example, in radical polymerization, this compound can decompose to form radicals that initiate the polymerization process. The cyano group in this compound plays a crucial role in stabilizing the resulting radicals, making it an effective initiator for various radical reactions .

Comparison with Similar Compounds

Key Properties :

- Molecular Weight : 69.11 g/mol

- Boiling Point : ~107–108°C

- Reactivity : The nitrile group undergoes hydrolysis, reduction, and substitution reactions to form amines, amides, or carboxylic acids .

Isobutyronitrile is compared to structurally related nitriles and polymerization initiators based on chemical properties, applications, and biological interactions.

Table 1: Physical and Chemical Properties of Selected Nitriles

Table 2: Polymerization Initiators Comparison

Key Comparative Insights:

Structural Reactivity :

- This compound’s branched structure reduces polarity compared to linear nitriles (e.g., acetonitrile), influencing solvent compatibility and reaction pathways .

- In RAFT polymerization, replacing trithiocarbonyl (TTC) end groups with this compound lowers the melting point of low-molecular-weight poly(stearyl acrylate) by disrupting crystallinity .

Toxicity and Environmental Impact: this compound exposure is linked to female infertility (adjusted OR = 4.27 in non-Hispanic Black women) , while propionitrile’s cyanogenic metabolites pose acute toxicity . Combustible cigarette smokers exhibit higher blood levels of this compound than e-cigarette users, alongside benzene and furan .

Biodegradation :

- Bacillus alkalinitrilicus metabolizes this compound into isobutyrate and ammonia at pH 9–11, achieving growth rates of 0.15–0.30 h⁻¹. This contrasts with propionitrile, which requires specific amidases for detoxification .

Market and Industrial Use: this compound’s market spans pharmaceuticals, agrochemicals, and specialty polymers, with regional suppliers in Europe, Asia, and North America . Acetonitrile dominates the solvent market due to lower cost and higher polarity.

Research Findings and Data

- Thermal Stability : AIBN (derived from this compound) decomposes exothermically (ΔH = 1,370 J/g) at 65–85°C, posing explosion risks if cooling fails .

- Natural Occurrence: Nitriles constitute 47.4% of Capparis cartilaginea volatiles, with this compound identified as a novel component .

- Polymer Performance : RAFT-synthesized polymers with this compound end groups exhibit reduced crystallinity, enhancing flexibility in low-MW applications .

Biological Activity

Isobutyronitrile (IBN), a nitrile compound with the chemical formula C4H7N, has garnered attention in various fields of research due to its biological activities and applications. This article explores the biological activity of this compound, focusing on its radical scavenging properties, potential toxicity, and applications in enzymatic systems.

This compound is characterized by its structure as a simple aliphatic nitrile. It is known to be hazardous by oral, skin, or inhalation routes, with studies indicating that it can cause liver injury in animal models when exposure levels are high (e.g., 5500 ppm for one hour) . Understanding these toxicological aspects is crucial for safe handling and application in research and industry.

Radical Scavenging Activity

One of the significant areas of research surrounding this compound involves its role as a radical initiator. Specifically, 2,2'-azobis(this compound) (AIBN), a derivative of this compound, has been extensively studied for its ability to generate free radicals. These radicals can initiate polymerization reactions and have been evaluated for their scavenging activity against alkylperoxyl radicals.

Study Findings

A study developed an electron paramagnetic resonance (EPR) assay to evaluate the alkylperoxyl radical scavenging activity of various antioxidants in the presence of AIBN. The findings indicated that while quercetin exhibited the highest scavenging activity, other antioxidants like caffeic acid and glutathione also demonstrated significant effects . The EPR spectra revealed that AIBN decomposes into alkyl radicals that rapidly react with oxygen to form peroxyl radicals, highlighting its utility in studying antioxidant mechanisms.

Enzymatic Systems and Applications

This compound has also been investigated for its role in enzymatic systems. A study focusing on Alcaligenes sp. MTCC 10674 demonstrated that IBN could induce a bienzymatic system capable of synthesizing alpha-hydroxyisobutyric acid. The research indicated that higher substrate concentrations could inhibit enzyme activity, suggesting a complex interaction between substrate concentration and enzymatic efficiency .

Summary of Research Findings

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and characterizing isobutyronitrile in laboratory settings?

- Answer: this compound is typically synthesized via cyanation of isobutyl halides using sodium cyanide or via dehydration of isobutyramide. Characterization involves nuclear magnetic resonance (NMR) spectroscopy (e.g., <sup>1</sup>H/<sup>13</sup>C NMR peaks at δ 1.1 ppm for methyl groups and δ 2.3 ppm for the nitrile-adjacent CH2 group) and gas chromatography-mass spectrometry (GC-MS) for purity assessment. For replication, experimental protocols must detail solvent systems, reaction temperatures, and purification steps (e.g., distillation under inert atmospheres) .

Q. How can researchers ensure purity and stability of this compound during storage and experimentation?

- Answer: Store this compound in airtight, amber glass containers under nitrogen at 4°C to prevent hydrolysis or oxidation. Regular purity checks via GC-MS or FTIR (e.g., monitoring the nitrile C≡N stretch at ~2250 cm<sup>-1</sup>) are recommended. Stability under experimental conditions (e.g., polymerization reactions) should be validated using kinetic studies and control experiments .

Q. What are the primary toxicity profiles of this compound, and how should safety protocols be designed?

- Answer: this compound releases hydrogen cyanide upon metabolic breakdown, causing symptoms akin to cyanide poisoning (e.g., dizziness, respiratory distress). Acute Exposure Guideline Levels (AEGL) data are limited, but AEGL-2 values (2.5 ppm for 10 min) are extrapolated from animal studies. Safety protocols should include fume hoods, personal protective equipment (PPE), and cyanide antidote kits in lab settings .

Q. How is this compound quantified in complex matrices (e.g., polymer solutions or biological samples)?

- Answer: Use headspace GC-MS for volatile quantification or high-performance liquid chromatography (HPLC) with UV detection at 210 nm for aqueous samples. Calibration curves must account for matrix effects (e.g., polymer interference) via standard addition methods .

Q. What are the key physicochemical properties of this compound critical for experimental design?

- Answer: Key properties include boiling point (107°C), density (0.78 g/cm³), log P (1.24), and partition coefficients (e.g., 10.98 in styrene/water systems). These parameters inform solvent selection, reaction kinetics, and phase-separation steps in polymerization studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in thermal decomposition kinetics of this compound-based initiators like AIBN?

- Answer: Contradictions arise from differing experimental conditions (e.g., solvent polarity, heating rates). Use non-isothermal DSC/TGA to model decomposition kinetics (e.g., Flynn-Wall-Ozawa method) and validate with isothermal experiments. Compare activation energies (e.g., AIBN’s Ea ~ 128 kJ/mol) across studies to identify methodological biases .

Q. What advanced strategies optimize this compound’s role in controlling polymer molecular weight distributions?

- Answer: Adjust initiator-to-monomer ratios and use kinetic modeling (e.g., the Mayo equation) to predict chain-transfer effects. In miniemulsion polymerization, leverage partition coefficients (e.g., 4.34 in polystyrene/water systems) to regulate radical availability. Validate with gel permeation chromatography (GPC) for polydispersity indices .

Q. How can computational methods predict this compound’s reactivity in novel reaction environments?

- Answer: Apply density functional theory (DFT) to simulate transition states in nitrile hydrolysis or radical-initiated reactions. Compare computed activation energies (e.g., C≡N bond dissociation energies) with experimental Arrhenius parameters. Cross-validate using isotopic labeling or in situ FTIR .

Q. What methodologies address gaps in developmental toxicity data for this compound?

- Answer: Conduct in vitro assays (e.g., zebrafish embryotoxicity tests) to assess teratogenicity. For mechanistic insights, quantify cyanide release via microsomal incubations with cytochrome P450 inhibitors. Correlate results with in silico QSAR models to prioritize in vivo testing .

Q. How do interfacial properties of this compound influence its efficiency in heterogeneous catalysis?

Properties

IUPAC Name |

2-methylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N/c1-4(2)3-5/h4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRDFRRGEGBBSRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N | |

| Record name | ISOBUTYRONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3677 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5026461 | |

| Record name | 2-Methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

69.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isobutyronitrile appears as a clear colorless liquid. Flash point 47 °F. Less dense than water. Vapors heavier than air. Toxic oxides of nitrogen produced during combustion., Liquid, Colorless liquid with an almond-like odor; Note: Forms cyanide in the body; [NIOSH], Colorless liquid with an almond-like odor. [Note: Forms cyanide in the body.] | |

| Record name | ISOBUTYRONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3677 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propanenitrile, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isobutyronitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/163 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Isobutyronitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0353.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

219 °F at 760 mmHg (EPA, 1998), 102 °C, 219 °F | |

| Record name | ISOBUTYRONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3677 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methylpropanenitrile | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5221 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isobutyronitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0353.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

47 °F (EPA, 1998), 8 °C, 8 °C (46 °F) - closed cup, 47 °F (8 °C) - closed cup, 47 °F | |

| Record name | ISOBUTYRONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3677 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutyronitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/163 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Methylpropanenitrile | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5221 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isobutyronitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0353.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Slight (NIOSH, 2023), Soluble in water, Slightly soluble in water, Very soluble in ethanol, ether, acetone and chloroform, Very soluble in alcohol, ether, Slight | |

| Record name | ISOBUTYRONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3677 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methylpropanenitrile | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5221 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isobutyronitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0353.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.733 to 0.7608 at 68 to 86 °F (EPA, 1998), 0.7704 g/cu m at 20 °C, 0.76 | |

| Record name | ISOBUTYRONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3677 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methylpropanenitrile | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5221 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isobutyronitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0353.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

2.38 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 2.38 (Air = 1) | |

| Record name | ISOBUTYRONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3677 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methylpropanenitrile | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5221 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

100 mmHg at 130 °F (NIOSH, 2023), 32.7 [mmHg], Vapor pressure = 100 mm Hg at 130 °F, 32.7 mm Hg at 25 °C, (130 °F): 100 mmHg | |

| Record name | ISOBUTYRONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3677 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutyronitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/163 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Methylpropanenitrile | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5221 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isobutyronitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0353.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless liquid | |

CAS No. |

78-82-0 | |

| Record name | ISOBUTYRONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3677 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutyronitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylpropanenitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isobutyronitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60536 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isobutyronitrile | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/isobutyronitrile-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Propanenitrile, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutyronitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.043 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBUTYRONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/699AWF2WV2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methylpropanenitrile | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5221 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Propanenitrile, 2-methyl- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/TZ4AC4A0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-96.7 °F (EPA, 1998), -71.5 °C, -97 °F | |

| Record name | ISOBUTYRONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3677 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methylpropanenitrile | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5221 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isobutyronitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0353.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.